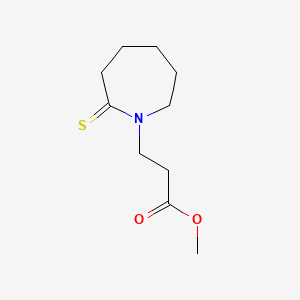![molecular formula C35H32N12Na2O9S2 B589818 disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate CAS No. 130201-55-7](/img/structure/B589818.png)
disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 3,3’-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety linked to a triazine ring and morpholine group, making it a versatile chemical in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3,3’-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2) typically involves multiple steps:
Formation of the Triazine Core: The triazine core is synthesized through the reaction of cyanuric chloride with morpholine under controlled conditions.
Attachment of Benzenesulfonic Acid Groups: The benzenesulfonic acid groups are introduced via sulfonation reactions, often using sulfuric acid or oleum.
Coupling Reactions: The final step involves coupling the triazine core with the benzenesulfonic acid groups through diazotization and subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and triazine moieties.
Reduction: Reduction reactions may target the azo linkages within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and triazine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent for various organic synthesis reactions, including the formation of complex aromatic compounds and polymers.
Biology
In biological research, it serves as a probe for studying enzyme interactions and as a component in biochemical assays.
Medicine
Industry
Industrially, it is used in the production of dyes, pigments, and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 3,3’-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2) involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine core can form stable complexes with metal ions, while the morpholine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid used in various industrial applications.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with similar catalytic properties.
Methanesulfonic acid: A smaller sulfonic acid used as a catalyst and reagent in organic synthesis.
Uniqueness
The uniqueness of Benzenesulfonic acid, 3,3’-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2) lies in its complex structure, which combines multiple functional groups, allowing for diverse reactivity and applications. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
130201-55-7 |
|---|---|
Molekularformel |
C35H32N12Na2O9S2 |
Molekulargewicht |
874.816 |
IUPAC-Name |
disodium;N-[2-[[4-morpholin-4-yl-6-[2-(1-oxidoethylideneamino)-4-[(3-sulfophenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-5-[(3-sulfophenyl)diazenyl]phenyl]ethanimidate |
InChI |
InChI=1S/C35H34N12O9S2.2Na/c1-21(48)36-31-19-25(45-43-23-5-3-7-27(17-23)57(50,51)52)9-11-29(31)38-33-40-34(42-35(41-33)47-13-15-56-16-14-47)39-30-12-10-26(20-32(30)37-22(2)49)46-44-24-6-4-8-28(18-24)58(53,54)55;;/h3-12,17-20H,13-16H2,1-2H3,(H,36,48)(H,37,49)(H,50,51,52)(H,53,54,55)(H2,38,39,40,41,42);;/q;2*+1/p-2 |
InChI-Schlüssel |
YNFSTYWIIDYVLJ-UHFFFAOYSA-L |
SMILES |
CC(=NC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC3=NC(=NC(=N3)N4CCOCC4)NC5=C(C=C(C=C5)N=NC6=CC(=CC=C6)S(=O)(=O)O)N=C(C)[O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxyimidazo[1,2-a]pyridine](/img/structure/B589736.png)

![5-Oxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1,3(7)-dien-11-one](/img/structure/B589740.png)
![5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589742.png)
![5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B589743.png)



![68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide](/img/structure/B589750.png)


![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)
